2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride
Description
2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperazine ring and benzonitrile moiety in its structure contributes to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2.ClH/c1-18-6-8-19(9-7-18)10-11-20-12-13-21-16-5-3-2-4-15(16)14-17;/h2-5H,6-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIDWRPWCSEMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=CC=CC=C2C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-methylpiperazine with ethylene oxide to form 2-(4-methylpiperazin-1-yl)ethanol.
Etherification: The intermediate is then reacted with another equivalent of ethylene oxide to yield 2-[2-(4-methylpiperazin-1-yl)ethoxy]ethanol.
Nitrile introduction: The final step involves the reaction of 2-[2-(4-methylpiperazin-1-yl)ethoxy]ethanol with 2-chlorobenzonitrile under basic conditions to form the target compound, 2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile.
Hydrochloride formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, such as serotonin and dopamine receptors, leading to potential therapeutic effects. The benzonitrile moiety may also contribute to its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.
Quetiapine: An antipsychotic drug with a piperazine ring and a dibenzothiazepine structure.
Isoclotiapine: Another antipsychotic with a similar piperazine moiety.
Uniqueness
2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride is unique due to its specific combination of the piperazine ring and benzonitrile moiety, which imparts distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
